molecular formula C21H26O3 B14010601 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate CAS No. 5436-64-6

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate

Cat. No.: B14010601
CAS No.: 5436-64-6
M. Wt: 326.4 g/mol
InChI Key: CTQBRBWGLVRKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate is a chemical compound known for its unique structure and properties It is composed of a phenoxy group attached to a propan-2-yl chain, which is further linked to a phenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate typically involves the reaction of 1-(4-Butan-2-ylphenoxy)propan-2-ol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate involves its interaction with specific molecular targets. The phenoxy and phenylacetate groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylacetate group provides additional reactivity and potential for interactions compared to similar compounds .

Properties

CAS No.

5436-64-6

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

1-(4-butan-2-ylphenoxy)propan-2-yl 2-phenylacetate

InChI

InChI=1S/C21H26O3/c1-4-16(2)19-10-12-20(13-11-19)23-15-17(3)24-21(22)14-18-8-6-5-7-9-18/h5-13,16-17H,4,14-15H2,1-3H3

InChI Key

CTQBRBWGLVRKAV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.